Benzyl-dimethyl-phenyl-silane

Description

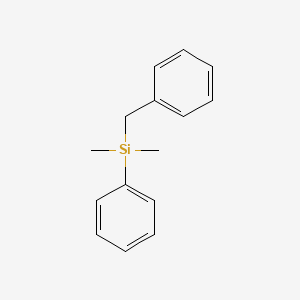

Structure

3D Structure

Properties

IUPAC Name |

benzyl-dimethyl-phenylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18Si/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIVROSZNXEXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CC1=CC=CC=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40508858 | |

| Record name | Benzyl(dimethyl)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17938-20-4 | |

| Record name | Benzyl(dimethyl)phenylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40508858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Benzyl Dimethyl Phenyl Silane

Grignard-Based Synthetic Routes to Arylalkylsilanes

The Grignard reaction is a cornerstone of organometallic chemistry and provides a fundamental route to arylalkylsilanes like benzyl-dimethyl-phenyl-silane. wikipedia.orgmt.combyjus.com This method typically involves the reaction of a Grignard reagent, an organomagnesium halide, with a suitable silicon-containing electrophile. wikipedia.orgmt.com

In the context of synthesizing this compound, the primary Grignard-based approach involves the reaction of benzylmagnesium halide (e.g., benzylmagnesium bromide) with dimethylphenylchlorosilane. The nucleophilic benzyl (B1604629) group of the Grignard reagent attacks the electrophilic silicon atom, displacing the chloride and forming the desired carbon-silicon bond. The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the quenching of the highly reactive Grignard reagent by protic species. wikipedia.orgbyjus.com

Key considerations for this synthetic route include:

Purity of Reagents: The magnesium metal must be of high purity and activated to initiate the formation of the Grignard reagent. The solvent and chlorosilane must be scrupulously dried to avoid side reactions. byjus.com

Temperature Control: The formation of the Grignard reagent is exothermic and may require cooling to maintain a controlled reaction rate. The subsequent reaction with the chlorosilane is also typically performed at controlled temperatures to minimize the formation of byproducts. organic-chemistry.org

Side Reactions: A potential side reaction is the homocoupling of the Grignard reagent to form bibenzyl. Careful control of reaction conditions can minimize this outcome.

An alternative, though less direct, Grignard-based method involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with a benzyl-substituted chlorosilane. However, the former approach is generally more common due to the ready availability of the precursor chemicals.

Transition Metal-Catalyzed Silylation of Benzylic Substrates

In recent years, transition metal catalysis has emerged as a powerful tool for the formation of carbon-silicon bonds, offering milder reaction conditions and broader functional group compatibility compared to traditional methods. sciengine.com

Palladium-Catalyzed C(sp³)-Si Cross-Coupling Reactions

Palladium catalysts have proven to be particularly effective in mediating the cross-coupling of benzylic halides with silylating agents. rsc.orgresearchgate.net A notable method involves the palladium-catalyzed reaction of benzyl halides (e.g., benzyl bromide or chloride) with hydrosilanes, such as dimethylphenylsilane. rsc.org This reaction provides a direct and chemoselective pathway to various benzylsilanes. rsc.org The process often utilizes a phosphine (B1218219) ligand to control the reactivity and selectivity of the palladium catalyst. rsc.org The addition of a co-catalyst, such as a borane, can further enhance the reaction's efficiency. rsc.org

A recent development in this area is the palladium-catalyzed direct C(sp³)–H arylation of benzylsilanes with aryl halides. acs.orgacs.org This method allows for the synthesis of more complex diarylmethylsilanes by functionalizing the benzylic position of a pre-formed benzylsilane (B11955767). acs.orgacs.org While this is a derivatization strategy, it highlights the utility of palladium catalysis in manipulating C-Si bonds. The reaction often employs a specific base, such as cesium bis(trimethylsilyl)amide (CsN(SiMe3)2), to facilitate the deprotonation of the weakly acidic benzylic C-H bond. acs.orgacs.org

The palladium-catalyzed silylation of benzylic halides with silylboronates represents another efficient route. rsc.org This reaction proceeds under mild conditions and exhibits good tolerance for a variety of functional groups on both the benzyl halide and the silylboronate. rsc.org

Platinum-Catalyzed Coupling Reactions in Silane (B1218182) Synthesis

Platinum catalysts are also utilized in the synthesis of organosilanes, particularly through the dehydrogenative coupling of hydrosilanes with C-H bonds. sciengine.comacs.org While less common for the direct synthesis of this compound from simple precursors, platinum catalysis is significant in related transformations. For instance, platinum complexes can catalyze the intramolecular silylation of C-H bonds, which can be a key step in the synthesis of more complex silicon-containing cyclic structures. nih.gov

Platinum-catalyzed silylation of aromatic C-H bonds has also been demonstrated, which could be a potential, albeit less direct, route to aryl-substituted silanes. researchgate.net These reactions often require elevated temperatures but can offer high selectivity. acs.org

Derivatization Strategies for Substituted Benzyl-dimethyl-phenyl-silanes

The synthesis of substituted benzyl-dimethyl-phenyl-silanes can be achieved through two primary strategies: by using substituted precursors in the main synthetic routes or by post-synthesis modification of the parent compound.

Using Substituted Precursors:

This is the more common approach. For instance, in the Grignard-based synthesis, a substituted benzyl halide (e.g., 4-methylbenzyl bromide) can be used to generate the corresponding substituted Grignard reagent, which is then reacted with dimethylphenylchlorosilane to yield the desired substituted product. rsc.org Similarly, in palladium-catalyzed cross-coupling reactions, a wide range of substituted benzyl halides can be employed. rsc.orgrsc.org

Post-Synthesis Derivatization:

While less common for simple substitutions, derivatization of the pre-formed this compound is possible. thermofisher.comlibretexts.org For example, electrophilic aromatic substitution on the phenyl ring attached to the silicon or the benzyl group's phenyl ring can introduce functional groups. However, the reactivity of the C-Si bond and the potential for cleavage under harsh reaction conditions must be carefully considered.

Derivatization can also involve reactions at the benzylic position. As mentioned earlier, palladium-catalyzed C-H arylation can introduce another aryl group at the benzylic carbon. acs.orgacs.org

The following table provides examples of substituted benzyl-dimethyl-phenyl-silanes synthesized using these methods:

| Compound Name | Synthetic Method | Precursors |

| dimethyl(4-methylbenzyl)(phenyl)silane | Palladium-catalyzed silylation | 4-methylbenzyl halide and a silylboronate |

| (4-(tert-butyl)benzyl)dimethyl(phenyl)silane | Palladium-catalyzed silylation | 4-(tert-butyl)benzyl halide and a silylboronate |

| (2-fluorobenzyl)dimethyl(phenyl)silane | Palladium-catalyzed silylation | 2-fluorobenzyl halide and a silylboronate |

| dimethyl(phenyl)(2-(trifluoromethyl)benzyl)silane | Palladium-catalyzed silylation | 2-(trifluoromethyl)benzyl halide and a silylboronate |

| (3,5-bis(trifluoromethyl)benzyl)dimethyl(phenyl)silane | Palladium-catalyzed silylation | 3,5-bis(trifluoromethyl)benzyl halide and a silylboronate |

| 4-((dimethyl(phenyl)silyl)methyl)benzonitrile | Palladium-catalyzed silylation | 4-(bromomethyl)benzonitrile and a silylboronate |

This table is populated with data from reference rsc.org.

Purification and Isolation Techniques in Preparative Synthesis

The purification of this compound and its derivatives is crucial to obtain a product of high purity, which is essential for its subsequent applications. Common purification techniques include:

Distillation: For liquid organosilanes, fractional distillation under reduced pressure is a standard method to separate the desired product from lower and higher boiling point impurities. dtic.mil

Chromatography: Column chromatography using silica (B1680970) gel is a widely used technique for the purification of organosilanes. obrnutafaza.hrrsc.org The choice of eluent (solvent system) is critical to achieve good separation. obrnutafaza.hr Reversed-phase chromatography can also be employed, where the stationary phase is nonpolar. obrnutafaza.hr

Crystallization: If the synthesized silane is a solid, recrystallization from a suitable solvent can be a highly effective method for purification.

Washing and Extraction: The reaction mixture is often washed with water and brine to remove inorganic salts and water-soluble impurities. Liquid-liquid extraction is used to isolate the product into an organic solvent.

Drying: The organic solution containing the product is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove residual water before the final purification step.

In some cases, specific techniques are required to remove persistent impurities. For example, treatment with certain reagents can help to remove trace metal catalysts or other reactive species prior to distillation. google.com

Advanced Reactivity and Mechanistic Investigations of Benzyl Dimethyl Phenyl Silane

Photochemical Transformations and Mechanistic Pathways

The photochemistry of benzyl-dimethyl-phenyl-silane is characterized by unique cleavage and rearrangement processes, leading to the formation of transient intermediates.

Photoinduced Cleavage and Rearrangement Processes

Direct photolysis of this compound induces a cdnsciencepub.compsu.edu-sigmatropic rearrangement. psu.edu This process can also be conceptualized as a singlet radical pair recombination mechanism. psu.edu Phenyl substitution at the silicon atom generally enhances the efficiency of this rearrangement compared to benzyltrialkylsilanes. psu.edu

In the presence of a nucleophilic solvent like methanol (B129727), direct photolysis of this compound leads to the formation of specific products. cdnsciencepub.com For instance, photolysis in methanol-d4 (B120146) has been used to study the reaction mechanism. A remarkable solvent effect is observed; in methanol, both benzyl-type radicals and triplet state absorptions are detected, whereas in cyclohexane, only T-T absorption is seen. acs.org

Formation of Transient Intermediates (e.g., Isotoluene Derivatives)

A key feature of the photolysis of this compound is the formation of an isotoluene derivative. cdnsciencepub.comgrafiati.com This intermediate, specifically a 6-silylisotoluene derivative, is photoactive and can undergo secondary photolysis. cdnsciencepub.compsu.edu The presence of a phenyl group on the silicon atom influences the subsequent photochemistry of this intermediate, promoting the homolysis of the Si-C bond to yield benzyl (B1604629) and silyl (B83357) free radicals. psu.edu

These isotoluene derivatives can be intercepted in neutral or acidic methanol solutions, leading to desilylation and the formation of toluene (B28343) along with a corresponding methoxysilane. psu.edugrafiati.com This reaction pathway helps to suppress the formation of secondary photolysis products. psu.edu Laser flash photolysis studies have been instrumental in detecting and characterizing these transient species. grafiati.com

Carbon-Silicon Bond Reactivity and Cleavage Studies

The carbon-silicon (C-Si) bond in this compound exhibits reactivity towards both oxidative and nucleophilic cleavage.

Oxidative Cleavage Mechanisms

Photoinduced oxidative cleavage of the C-Si bond in benzylsilanes can be achieved using various methods. One approach involves catalysis by HBr, where the in situ generated benzyl radical intermediates are aerobically oxidized to benzoic acids with high chemoselectivity. researchgate.net In this process, HBr acts as a single electron transfer mediator for the initial C-Si bond cleavage and also catalyzes the oxidation of the intermediate benzaldehyde (B42025) to benzoic acid. researchgate.net

Another method utilizes an oxoammonium salt, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, in wet acetonitrile (B52724) to oxidatively cleave benzylic ethers. organic-chemistry.org The proposed mechanism involves a hydride transfer from the benzylic carbon to the oxoammonium cation, forming a benzylic cation. organic-chemistry.org While this is demonstrated on benzylic ethers, the principle of activating the benzylic position is relevant.

The presence of an α-hydroxy group on a silyl compound can influence its oxidative cleavage. Mechanistic studies have indicated that the direct oxidative cleavage of the C-Si bond is less likely without the presence of such a group. researchgate.net

Nucleophilic Attack at Silicon Centers

The C-Si bond in benzylsilanes is susceptible to nucleophilic attack. The reactivity of the C-Si bond towards nucleophilic cleavage is influenced by the stability of the potential carbanion that is formed. iupac.org For instance, the cleavage of the benzyl-silicon bond is significantly slower than that of the 9-fluorenyl-silicon bond, reflecting the greater stability of the fluorenyl anion. iupac.org

Nucleophilic attack at the silicon center is a key step in many reactions of organosilanes. The coordination of the nucleophile to the silicon atom can lead to hypercoordinated silicon intermediates. lookchem.comopen.ac.uk The ease of nucleophilic attack is generally higher for benzylsilanes compared to phenylsilanes, which often require very strong bases for cleavage. lkouniv.ac.in The presence of electron-withdrawing groups on the silicon can facilitate nucleophilic attack. lkouniv.ac.in

The rate of nucleophilic cleavage is also dependent on the nature of the nucleophile and the solvent. researchgate.net For example, the cation radicals of benzyltrialkylsilanes undergo rapid nucleophile-assisted C-Si bond cleavage, with the solvent itself often acting as the nucleophile. researchgate.net Steric hindrance on both the silicon atom and the nucleophile can significantly decrease the rate of cleavage. researchgate.net

Electrophilic Aromatic Substitution on Phenyl and Benzyl Moieties

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. minia.edu.egresearchgate.net In this compound, both the phenyl and benzyl moieties can potentially undergo EAS, although their reactivity differs.

In general, electrophilic attack on aryl-silicon bonds is a well-established process. iupac.org However, with benzylsilanes, electrophiles tend to substitute the benzyl group rather than causing cleavage of the aryl-silicon bond. lkouniv.ac.in This is in sharp contrast to the facile cleavage observed for the aryl-silicon bond in many other contexts. lkouniv.ac.in

The silyl group can influence the outcome of EAS reactions. For instance, intramolecular electrophilic aromatic substitution can occur in silyl-substituted compounds, leading to the formation of cyclic structures. nih.govacs.org The regioselectivity of such reactions is dictated by the electron density of the aromatic ring positions. nih.gov

The general mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex. minia.edu.eg The subsequent loss of a proton restores the aromaticity of the ring. minia.edu.eg The nature of the substituents on the aromatic ring dictates the rate and regioselectivity of the substitution.

Recent advances have also explored the C(sp3)-H arylation of benzylsilanes, which involves the deprotonation at the benzylic position followed by coupling with an aryl halide, catalyzed by a palladium complex. acs.org This represents an alternative to classical EAS for functionalizing the benzylic position.

β-Silicon Effect in Related Benzylsilane (B11955767) Systems

The β-silicon effect describes the stabilizing influence of a silicon atom on a positive charge located at the β-position of a molecule. This phenomenon is a cornerstone of organosilicon chemistry, significantly impacting the reactivity and reaction pathways of benzylsilane systems. The effect is primarily attributed to hyperconjugation, where the σ-electrons of the carbon-silicon (C-Si) bond overlap with the empty p-orbital of the carbocation at the β-carbon. chemrxiv.org This delocalization of electron density stabilizes the electron-deficient center.

For the β-silicon effect to exert its maximum influence, a specific stereochemical arrangement is required. The C-Si bond must be in an anti-periplanar conformation relative to the leaving group. chemrxiv.org This alignment allows for optimal overlap between the C-Si σ-orbital and the developing p-orbital on the β-carbon as the leaving group departs.

The stabilizing effect of the β-silicon group is evident in the solvolysis rates of various benzylsilane derivatives. For instance, studies on the methanolysis of 6-silylisotoluene derivatives, formed from the photolysis of benzylsilanes, provide insight into the relative stability of the resulting β-silyl substituted cyclohexadienyl carbenium ions. The rate of this desilylation reaction is a direct measure of the β-silicon effect. Phenyl substitution on the silicon atom has been shown to significantly accelerate the rate of solvolysis in neutral methanol, suggesting an SN2-like mechanism. However, under acidic conditions, the rates are greatly accelerated and become less dependent on the silyl substituent, indicating that protonation is the rate-determining step. psu.edu

Table 1: Pseudo-First-Order Rate Constants for the Desilylation of 6-Silylisotoluene Derivatives in Methanol psu.edu

| Compound (Isotoluene Derivative of) | Solvent | Rate Constant (k, s⁻¹) |

| 1-Benzyl-1-methylsilacyclobutane | Methanol | < 3 x 10⁻⁶ |

| 1-Benzyl-1-phenylsilacyclobutane | Methanol | (2.8 ± 0.3) x 10⁻⁴ |

| 1-Benzyl-1-methylsilacyclobutane | 0.3 M HCl in Methanol | (1.6 ± 0.1) x 10⁻¹ |

| 1-Benzyl-1-phenylsilacyclobutane | 0.3 M HCl in Methanol | (1.9 ± 0.1) x 10⁻¹ |

The data in Table 1 clearly illustrates the enhanced reactivity of the phenyl-substituted benzylsilane derivative in neutral methanol, a manifestation of the β-silicon effect. The significant rate acceleration for both compounds in acidic methanol highlights a change in the reaction mechanism. psu.edu

Radical Chemistry of Benzyl-Silicon Linkages

The benzyl-silicon bond, while relatively stable, can undergo homolytic cleavage under specific conditions, leading to the formation of benzyl and silyl radicals. This radical chemistry is a significant aspect of the reactivity of benzylsilanes, including this compound.

Photolysis is a common method to initiate the radical cleavage of the C-Si bond in benzylsilanes. Upon irradiation, particularly with UV light, benzylsilanes can undergo homolysis to produce a benzyl radical and a silyl radical. datapdf.com For example, the laser flash photolysis of benzyltrimethylsilane (B1265640) in methanol results in the formation of benzyl radicals, identified by their characteristic transient absorption spectrum. acs.org The quantum yield for the formation of benzyl-type radicals from benzyltrimethylsilane is relatively low, suggesting that this is not the primary decay pathway for the excited state. acs.org

Electron transfer reactions can also induce the cleavage of the benzyl-silicon bond. The radical cations of benzyltrialkylsilanes, generated through photoinduced electron transfer, are susceptible to nucleophile-assisted C-Si bond cleavage. acs.org The lifetime of the parent benzyltrimethylsilane radical cation in acetonitrile is very short due to rapid cleavage assisted by the solvent acting as a nucleophile. acs.org The rate of this cleavage is influenced by steric factors at the silicon center and on the nucleophile, as well as by electronic effects of substituents on the phenyl ring. acs.org

Kinetic studies on the reactions of benzyltrimethylsilanes with n-butyl chloride parent radical cations have shown that the initial electron transfer is diffusion-controlled. The resulting silane (B1218182) radical cations can either be stable or dissociate rapidly into benzyl-type radicals and a trimethylsilyl (B98337) cation, depending on the conformation of the benzylsilane at the moment of electron transfer. psu.edu

Table 2: Kinetic Data for Radical Reactions of Benzylsilane Derivatives

| Reaction | Compound | Condition | Measured Parameter | Value |

| Photolysis | Benzyltrimethylsilane | Methanol | Quantum Yield of Benzyl Radical Formation | 6 ± 2 x 10⁻³ |

| Photolysis | Trimethylsilyldiphenylmethane | Methanol | Quantum Yield of Diphenylmethyl Radical Formation | 7 ± 2 x 10⁻³ |

| Electron Transfer | Benzyltrimethylsilane Radical Cation | Acetonitrile | Lifetime | < 10⁻⁹ s |

| Radical Quenching | Benzyl Radical | n-Butyl Chloride | Rate Constant with O₂ (k₁₀) | ~10⁹ dm³ mol⁻¹ s⁻¹ |

The data in Table 2 provides a quantitative glimpse into the radical chemistry of benzylsilanes. The low quantum yields indicate that radical formation from photolysis is not a highly efficient process. acs.org Conversely, the extremely short lifetime of the radical cation in the presence of a nucleophilic solvent highlights the lability of the C-Si bond in the radical cation state. acs.org The diffusion-controlled rate of quenching of the benzyl radical by oxygen is a typical characteristic of such radical species. psu.edu

Substituent effects also play a crucial role in the radical chemistry of benzyl-silicon linkages. Electron-donating groups on the phenyl ring can stabilize the benzyl radical, influencing the rate and outcome of radical reactions. acs.org The interplay between electronic and steric effects governs the competition between different radical pathways, such as direct cleavage, rearrangement, and reactions with trapping agents.

Spectroscopic Characterization and Structural Elucidation of Benzyl Dimethyl Phenyl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of Benzyl-dimethyl-phenyl-silane, offering precise information about the hydrogen, carbon, and silicon environments within the molecule.

The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, displays distinct signals corresponding to each unique proton group. researchgate.net The dimethylsilyl protons appear as a sharp singlet far upfield, a characteristic feature of methyl groups attached to a silicon atom. The benzylic methylene (B1212753) protons also produce a singlet, indicating no coupling with adjacent protons. The aromatic region of the spectrum is more complex, showing multiplets for the protons of both the benzyl (B1604629) and phenyl rings. researchgate.net

The detailed assignments are as follows: a multiplet between δ 7.49-7.47 ppm is attributed to the two ortho-protons of the phenyl group attached directly to the silicon atom. researchgate.net A second multiplet, integrating to three protons between δ 7.39-7.34 ppm, corresponds to the meta- and para-protons of the same phenyl ring. researchgate.net The aromatic protons of the benzyl group appear as three distinct signals: a triplet at δ 7.20 ppm for the two meta-protons, a triplet at δ 7.08 ppm for the para-proton, and a doublet at δ 6.95 ppm for the two ortho-protons. researchgate.net The upfield signals include a singlet at δ 2.32 ppm for the two benzylic protons and a singlet at δ 0.26 ppm for the six protons of the two methyl groups on the silicon atom. researchgate.net

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.49–7.47 | m | 2H | Si-Phenyl (ortho-H) |

| 7.39–7.34 | m | 3H | Si-Phenyl (meta-H, para-H) |

| 7.20 | t (J = 8.0 Hz) | 2H | Benzyl (meta-H) |

| 7.08 | t (J = 7.3 Hz) | 1H | Benzyl (para-H) |

| 6.95 | d (J = 7.6 Hz) | 2H | Benzyl (ortho-H) |

| 2.32 | s | 2H | Si-CH₂-Ph |

| 0.26 | s | 6H | Si-(CH₃)₂ |

Data sourced from Huckins & Rychnovsky, Supporting Information. researchgate.net

While a directly published spectrum for the parent compound is not available, the ¹³C NMR chemical shifts can be reliably predicted based on data from closely related substituted (benzyl)dimethyl(phenyl)silane derivatives. rsc.org The spectrum is expected to show eight distinct signals corresponding to the non-equivalent carbon atoms.

The methyl carbons attached to the silicon atom are anticipated to have a chemical shift in the upfield region, typically around δ -3.3 ppm. rsc.org The benzylic methylene carbon is expected at approximately δ 26.5 ppm. rsc.org The carbons of the silicon-bound phenyl ring typically appear with the C-Si carbon (ipso) around δ 138.6 ppm, the ortho carbons near δ 133.8 ppm, the meta carbons near δ 127.8 ppm, and the para carbon around δ 129.2 ppm. rsc.org For the benzyl ring, the ipso-carbon is expected around δ 141.4 ppm, with the remaining aromatic carbons appearing in the typical δ 124-129 ppm range. rsc.org

Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~141.4 | Benzyl (ipso-C) |

| ~138.6 | Si-Phenyl (ipso-C) |

| ~133.8 | Si-Phenyl (ortho-C) |

| ~129.2 | Si-Phenyl (para-C) |

| ~129.1 | Benzyl (ortho-C) |

| ~128.1 | Benzyl (meta-C) |

| ~127.8 | Si-Phenyl (meta-C) |

| ~124.0 | Benzyl (para-C) |

| ~26.5 | Si-CH₂-Ph |

| ~-3.3 | Si-(CH₃)₂ |

Values are estimations based on spectral data from substituted analogues. rsc.org

The ²⁹Si NMR spectrum provides a direct probe of the silicon atom's chemical environment. For this compound, a single resonance is expected. Based on a comprehensive analysis of numerous structurally similar (substituted-benzyl)dimethyl(phenyl)silane compounds, the chemical shift (δ) for the silicon atom is consistently observed in the range of -2.5 to -4.0 ppm relative to tetramethylsilane (B1202638) (TMS). rsc.org For instance, compounds like (4-methoxybenzyl)dimethyl(phenyl)silane and (3-methoxybenzyl)dimethyl(phenyl)silane show ²⁹Si signals at δ -3.99 ppm and δ -3.69 ppm, respectively. rsc.org This narrow range strongly indicates that the ²⁹Si chemical shift for the parent this compound will also fall within this region.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to study the fragmentation pathways of the molecule under ionization, which aids in confirming its structure.

Under Electron Ionization (EI) conditions, this compound is expected to produce a distinct molecular ion (M⁺) peak and several characteristic fragment ions. The molecular weight of the compound is 226.39 g/mol , and thus the molecular ion peak should appear at a mass-to-charge ratio (m/z) of 226.

Analysis of a structural isomer, dimethylphenyl(o-tolyl)silane, provides insight into the likely fragmentation pattern. np-mrd.org The most abundant fragment is typically formed by the loss of a methyl group (CH₃•), resulting in a strong peak at m/z 211 ([M-15]⁺). np-mrd.org Another significant fragmentation pathway is the cleavage of the benzyl-silicon bond, leading to the formation of the highly stable benzyl cation (or its rearranged tropylium (B1234903) isomer, [C₇H₇]⁺) at m/z 91. np-mrd.org Other observed fragments may include the dimethylphenylsilyl cation ([M-C₇H₇]⁺) at m/z 135 and further fragmentation products. np-mrd.org

Expected Key EI-MS Fragments for this compound

| m/z | Proposed Fragment Ion |

| 226 | [C₁₅H₁₈Si]⁺ (Molecular Ion) |

| 211 | [M - CH₃]⁺ |

| 135 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ |

Fragmentation pattern based on analysis of a structural isomer. np-mrd.org

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high precision by measuring its exact mass. uni-rostock.de For this compound, the molecular formula is C₁₅H₁₈Si. The calculated exact mass for the monoisotopic molecular ion [C₁₅H₁₈Si]⁺ is 226.1178.

An HRMS experiment would be expected to yield a measured mass that matches this calculated value to within a few parts per million (ppm), thereby confirming the elemental formula and ruling out other possible compositions with the same nominal mass. For example, HRMS analysis of the related compound (4-methylbenzyl)dimethyl(phenyl)silane (C₁₆H₂₀Si) showed a found mass of 240.1335 against a calculated mass of 240.1334, demonstrating the high accuracy of the technique. rsc.org

Fragmentation Pathways and Mechanistic Interpretation

Mass spectrometry reveals the characteristic fragmentation patterns of this compound upon ionization. The fragmentation is dictated by the relative bond strengths and the stability of the resulting cationic and radical species. The primary cleavage events involve the bonds to the silicon atom, which is a common feature in the mass spectra of organosilanes. libretexts.org

A key fragmentation pathway is the cleavage of the benzyl-silicon bond. This is a favored process due to the formation of the highly stable benzyl cation (C₇H₇⁺), which can rearrange to the even more stable tropylium ion. fiveable.mewpmucdn.com This fragment is typically observed at a mass-to-charge ratio (m/z) of 91 and is often a prominent peak in the spectrum. wpmucdn.com

Another significant fragmentation involves the loss of a methyl group from the silicon atom, leading to the formation of a [M-15]⁺ ion. The cleavage of a phenyl group from the silicon atom can also occur, resulting in a [M-77]⁺ fragment. The relative intensities of these peaks provide information about the lability of the different substituents on the silicon atom. In some cases, tri-coordinated silicon ions can be formed, such as a benzyl-dimethyl silicon ion. nih.gov

The molecular ion peak [M]⁺ for this compound (C₁₅H₁₈Si) would be expected at m/z 226. nih.gov However, for some organosilanes, the molecular ion can be of low intensity or absent due to facile fragmentation. libretexts.org

Table 1: Proposed Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |

| 226 | Molecular Ion | [C₁₅H₁₈Si]⁺ | - |

| 211 | [M-CH₃]⁺ | [C₁₄H₁₅Si]⁺ | Loss of a methyl radical |

| 149 | [M-C₆H₅]⁺ | [C₉H₁₃Si]⁺ | Loss of a phenyl radical |

| 135 | [M-C₇H₇]⁺ | [C₈H₁₁Si]⁺ | Loss of a benzyl radical |

| 91 | Tropylium Ion | [C₇H₇]⁺ | Benzyl cleavage |

| 77 | Phenyl Cation | [C₆H₅]⁺ | Cleavage of the phenyl group |

Note: This table is based on general fragmentation patterns of organosilanes and aromatic compounds.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. arxiv.org The IR spectrum of this compound is characterized by absorption bands corresponding to its aromatic rings, the dimethylsilyl group, and the methylene bridge.

The aromatic C-H stretching vibrations of the benzyl and phenyl rings are expected to appear in the region of 3100-3000 cm⁻¹. mdpi.comresearchgate.net The aliphatic C-H stretching of the methyl and methylene groups typically absorb in the 2965-2850 cm⁻¹ range. esisresearch.org

Vibrations involving the silicon atom are particularly diagnostic. The Si-C stretching vibrations associated with the Si-(CH₃)₂ group give rise to strong bands. For instance, in trimethyl(phenyl)silane, a strong band appears around 840 cm⁻¹ and another near 756 cm⁻¹, which are characteristic of the Si-(CH₃)₃ group. researchgate.net A band for the deformation vibrations of this group is also seen around 1250 cm⁻¹. researchgate.net Similarly, the Si-phenyl vibration is expected.

The benzene (B151609) rings exhibit several characteristic bands. C=C stretching vibrations within the aromatic rings typically occur in the 1600-1450 cm⁻¹ region. mdpi.com Out-of-plane C-H bending vibrations are also prominent and their position can indicate the substitution pattern of the ring. For a monosubstituted benzene ring (the benzyl group), strong absorptions are expected around 770-730 cm⁻¹ and 710-690 cm⁻¹.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 2965-2850 | Aliphatic C-H (CH₃, CH₂) | Stretching |

| ~1600, ~1500, ~1450 | Aromatic C=C | Ring Stretching |

| ~1430 | CH₂ | Scissoring |

| ~1250 | Si-CH₃ | Deformation |

| ~1120 | Si-Phenyl | Stretching |

| ~840, ~750 | Si-(CH₃)₂ | Stretching |

| 770-690 | Aromatic C-H | Out-of-plane Bending |

Note: This table is predictive, based on data from related compounds and general spectroscopic principles. esisresearch.orgresearchgate.netnist.govacs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. gdckulgam.edu.in The chromophores in this compound are the benzyl and phenyl groups, which contain π-electron systems. The absorption of UV light promotes electrons from bonding (π) or non-bonding (n) orbitals to higher energy anti-bonding (π*) orbitals. upi.edu

The primary electronic transitions expected for this compound are π → π* transitions associated with the aromatic rings. gdckulgam.edu.in Benzene itself exhibits characteristic absorption bands, including a strong E₂-band around 204 nm and a weaker, vibrationally-structured B-band around 254 nm. upi.edu The presence of the silicon substituent and the benzyl group will modify the positions and intensities of these bands.

Direct photolysis of benzyldimethylphenylsilane has been shown to result in the formation of a long-wavelength absorbing species, identified as an isotoluene derivative. psu.edu This product exhibits a maximum absorption (λmax) at 335 nm. psu.edu This indicates that under UV irradiation, the molecule can undergo significant structural rearrangement leading to a more conjugated system that absorbs in the near-UV region. The initial π → π* transitions of the parent molecule would occur at shorter wavelengths, likely below 300 nm, which is typical for isolated benzene ring systems. upi.edu

Table 3: Ultraviolet-Visible (UV-Vis) Absorption Data

| λmax (nm) | Transition Type | Chromophore | Notes |

| ~254-270 | π → π | Phenyl & Benzyl Rings | B-band (Benzenoid), typically weak to moderate intensity. |

| ~204-220 | π → π | Phenyl & Benzyl Rings | E-band (Benzenoid), typically strong intensity. |

| 335 | π → π* | Photoproduct (Isotoluene derivative) | Observed upon photolysis of the parent compound. psu.edu |

Note: The λmax values for the parent compound are estimates based on typical aromatic systems. The value at 335 nm is an experimental finding for a photochemically generated product. psu.edu

Theoretical and Computational Chemistry of Benzyl Dimethyl Phenyl Silane

Quantum Chemical Calculations for Molecular Structure and Stability

There is no available research applying quantum chemical calculations to determine the molecular structure and stability of Benzyl-dimethyl-phenyl-silane.

Density Functional Theory (DFT) Applications

No specific applications of Density Functional Theory to analyze the structure and stability of this compound have been found in the reviewed literature.

Ab Initio Methods

A search for studies utilizing ab initio methods to investigate the molecular properties of this compound yielded no specific results.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling studies focused on the reaction mechanisms of this compound are not present in the current body of scientific literature.

Transition State Analysis and Energy Barriers

There are no published data on the transition state analysis or the calculation of energy barriers for reactions involving this compound.

Reaction Pathway Mapping

Detailed mapping of reaction pathways for this compound through computational methods has not been reported.

Electronic Structure Analysis and Bonding Characteristics

A specific analysis of the electronic structure and bonding characteristics of this compound using computational chemistry methods is not available in the literature.

Spectroscopic Property Prediction and Correlation with Experimental Data

The synergy between theoretical calculations and experimental measurements is crucial for the comprehensive understanding of the molecular structure and properties of organosilicon compounds such as this compound. Computational chemistry, particularly methods based on Density Functional Theory (DFT), offers powerful tools for predicting spectroscopic properties. These predictions, when correlated with experimental data, provide a deeper insight into the electronic structure and vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods have become indispensable for the prediction of Nuclear Magnetic Resonance (NMR) spectra, aiding in the structural elucidation of complex molecules. nih.govnih.gov For this compound, theoretical calculations can predict the ¹H, ¹³C, and ²⁹Si chemical shifts.

¹H and ¹³C NMR Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using DFT methods. The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These values are then referenced against a standard, commonly tetramethylsilane (B1202638) (TMS), to yield the chemical shifts.

Just as with ¹H NMR, the chemical shifts in ¹³C NMR are influenced by the electronic environment of each carbon atom. masterorganicchemistry.comyoutube.com In analogous compounds like (4-Bromophenyl)dimethyl(phenyl)silane, the methyl carbons attached to silicon have a chemical shift of -2.5 ppm, while the aromatic carbons are found in the 124.0-137.5 ppm range. rsc.org For this compound, distinct signals would be predicted for the methyl, benzyl (B1604629) methylene (B1212753), and the two different phenyl groups.

The following table provides an illustrative comparison of expected ¹H and ¹³C NMR chemical shifts for this compound, based on computational predictions and data from analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Si-CH₃ | 0.3 - 0.6 | -3.0 - 0.0 |

| C₆H₅-CH₂-Si | 2.2 - 2.5 | 25.0 - 30.0 |

| C₆H₅-CH₂-Si | 7.0 - 7.4 | 125.0 - 140.0 |

| C₆H₅-Si | 7.2 - 7.6 | 128.0 - 138.0 |

| Note: This table is illustrative and based on general predictions and data from similar compounds. |

²⁹Si NMR Prediction:

²⁹Si NMR is particularly valuable for characterizing organosilicon compounds. Computational predictions of ²⁹Si chemical shifts can provide insight into the coordination and electronic environment of the silicon atom. For example, the experimental ²⁹Si chemical shift for (4-Bromophenyl)dimethyl(phenyl)silane is reported at -7.49 ppm. rsc.org It is expected that the ²⁹Si chemical shift for this compound would also fall within this typical range for tetraorganosilanes.

Vibrational Spectroscopy (IR and Raman)

Computational chemistry provides a robust framework for calculating the vibrational frequencies of molecules, which can be directly correlated with experimental Infrared (IR) and Raman spectra. rsc.orgnih.gov DFT calculations are commonly employed to compute the harmonic vibrational frequencies, which often require scaling to account for anharmonicity and other systematic errors in the theoretical model. ajchem-a.com

For this compound, the predicted IR spectrum would exhibit characteristic vibrational modes corresponding to its functional groups. Key expected vibrational frequencies, based on data from similar compounds like trimethyl(phenyl)silane, are detailed in the table below. researchgate.net

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| C-H stretch (aromatic) | 3000 - 3100 | Stretching of C-H bonds in the phenyl and benzyl groups. sapub.org |

| C-H stretch (aliphatic) | 2850 - 3000 | Stretching of C-H bonds in the methyl and methylene groups. |

| C=C stretch (aromatic) | 1400 - 1600 | In-plane stretching of the carbon-carbon bonds in the aromatic rings. |

| Si-CH₃ deformation | ~1250 | Deformation vibrations of the silicon-methyl bond. researchgate.net |

| Si-Phenyl stretch | ~1100 | Stretching of the silicon-phenyl bond. |

| Si-C stretch | 750 - 850 | Stretching vibrations of the silicon-carbon bonds. researchgate.net |

| Note: This table is illustrative and based on general predictions and data from similar compounds. |

The correlation between the calculated and experimental vibrational spectra allows for the confident assignment of observed absorption bands to specific molecular motions. ajchem-a.com This is particularly useful in distinguishing between different isomers or conformations of a molecule.

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. sapub.orgmdpi.comresearchgate.net These calculations provide information about the energies of electronic transitions, which correspond to the absorption maxima (λ_max), and the oscillator strengths, which are related to the intensity of the absorption bands.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the phenyl and benzyl aromatic rings. The presence of the silicon atom can influence the energy of these transitions. In aromatic compounds, the absorption bands are typically observed in the UV region. youtube.com For instance, benzene (B151609) exhibits absorption bands around 184, 204, and 255 nm. youtube.com The larger conjugated system in this compound, due to the two phenyl rings, is expected to result in a shift of these absorption bands to longer wavelengths (a bathochromic shift). shimadzu.com

The correlation of TD-DFT predicted spectra with experimental UV-Vis data is crucial for understanding the electronic structure of the molecule. sapub.org The accuracy of these predictions can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects in the computational model. researchgate.net

The following table presents an illustrative prediction of the UV-Vis absorption for this compound.

| Transition Type | Predicted λ_max (nm) | Corresponding Electronic Transition |

| π → π | ~210 | High-energy transition within the aromatic rings. |

| π → π | ~260 | Lower-energy transition, characteristic of the phenyl groups. |

| Note: This table is illustrative and based on general predictions for aromatic systems. |

Advanced Applications and Potential Research Avenues for Benzyl Dimethyl Phenyl Silane

Role in Advanced Organic Synthesis

The unique structural combination of a benzyl (B1604629) group, a phenyl group, and two methyl groups attached to a silicon center suggests that Benzyl-dimethyl-phenyl-silane could serve as a valuable tool in advanced organic synthesis, particularly in the construction of complex and stereochemically defined molecules.

Stereoselective Transformations through Structural Modification

While direct studies on the stereoselective transformations involving this compound are not extensively reported, the principles of organosilicon chemistry allow for informed predictions. The silicon center in derivatives of this compound can be rendered chiral, opening avenues for its use in asymmetric synthesis. For instance, enzymatic hydrolysis of related racemic silane (B1218182) amides has been shown to proceed with high enantioselectivity, yielding optically active amino-silanes. This suggests that derivatives of this compound could be resolved into single enantiomers, which could then be used as chiral auxiliaries or synthons.

Furthermore, the presence of the benzyl and phenyl groups allows for a high degree of steric control in reactions at or adjacent to the silicon atom. The strategic placement of these bulky groups can influence the facial selectivity of reactions on nearby functional groups, a principle widely used in stereoselective synthesis. For example, in reactions involving the α-carbon of the benzyl group, the dimethylphenylsilyl moiety could direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

Precursors for Complex Molecular Architectures

This compound can be envisioned as a versatile building block for the synthesis of complex molecular architectures. The silicon-carbon bonds in tetraorganosilanes are generally stable, yet they can be selectively cleaved under specific conditions, making them useful as masked functional groups.

The synthesis of tetraorganosilanes often involves the nucleophilic substitution of chlorosilanes with organometallic reagents, such as Grignard or organolithium compounds. The zinc-catalyzed reaction of chlorosilanes with Grignard reagents provides an efficient route to such compounds. orgsyn.org This methodology could be adapted for the synthesis of this compound itself, starting from dichlorodimethylsilane and reacting it sequentially with benzylmagnesium halide and phenylmagnesium halide.

Once formed, this compound can participate in further transformations. The phenyl group can be functionalized through electrophilic aromatic substitution, and the benzyl group offers a handle for various synthetic manipulations. For example, the benzylic C-H bonds can be functionalized through radical or transition-metal-catalyzed reactions. Recent advances in visible-light-induced photoredox catalysis have enabled the chemo-, diastereo-, and enantioselective α-C(sp3)–H functionalization of alkyl silanes, a strategy that could potentially be applied to this compound. rsc.org

Contributions to Material Science Research

The incorporation of silicon-containing moieties into polymers and onto surfaces can impart unique and desirable properties, such as thermal stability, hydrophobicity, and tailored adhesion. Phenyl-containing silanes, in particular, are known to enhance performance under high temperatures. cfmats.com

As a Component in Polymer Synthesis

Phenyl silanes are utilized as crosslinking agents in the synthesis of silicone polymers, including rubbers, oils, and resins, which are valued for their stability, especially in the electronics and semiconductor industries. cfmats.com While direct polymerization of this compound is unlikely due to the lack of reactive functional groups for polymerization, it could be functionalized to create monomers. For example, introducing polymerizable groups onto the phenyl or benzyl rings would allow for its incorporation into various polymer backbones.

The use of "click chemistry" has emerged as a powerful tool for the synthesis of silane-functionalized polymers for surface applications. drexel.edu A derivative of this compound containing an azide or alkyne group could be readily incorporated into polymers using this highly efficient and modular approach. The resulting polymers would benefit from the combined properties of the benzyl and phenyl groups, potentially leading to materials with enhanced thermal stability and specific surface properties.

Surface Modification and Coupling Agent Investigations

Silanes are widely employed for the surface modification of inorganic materials like silica (B1680970) to alter their surface properties. acs.org The functionalization of surfaces with silanes can control hydrophobicity and improve the compatibility between organic polymers and inorganic fillers. specialchem.com

Phenyl silanes are used as surface modifiers for silica nanoparticles and other inorganic fillers. cfmats.com this compound, with its aromatic character, could be investigated as a surface modifying agent to impart hydrophobicity and alter the refractive index of surfaces. While it lacks the hydrolyzable groups typically found in silane coupling agents, methods for grafting "inert" siloxanes onto silica surfaces under thermal conditions have been developed, which could potentially be adapted for this compound.

Development of Novel Catalytic Systems Utilizing this compound Derivatives

The development of new catalytic systems is a cornerstone of modern chemistry. While this compound itself is not a catalyst, its derivatives have the potential to be used as ligands for transition metal catalysts. The introduction of coordinating groups, such as phosphines or amines, onto the phenyl or benzyl moieties could generate novel ligands with unique steric and electronic properties.

For example, nickel-catalyzed hydroamination of unactivated alkenes is a powerful transformation that utilizes silanes as reagents. acs.org The ligands employed in these reactions play a crucial role in determining the regio- and enantioselectivity. A chiral ligand derived from this compound could offer a new scaffold for asymmetric catalysis. The rigid phenyl group and the more flexible benzyl group could create a well-defined chiral pocket around a metal center, influencing the outcome of catalytic transformations.

Furthermore, phosphonium salts bonded to polymeric supports have been used as catalysts for the disproportionation and/or redistribution of chlorosilanes. googleapis.com This highlights the potential for designing catalysts based on functionalized organosilanes. By analogy, a derivative of this compound could be developed into a catalyst or a catalyst support for a variety of organic transformations.

Future Directions in Synthetic Methodology Development

The synthesis of this compound and its derivatives is poised for significant advancements, with a focus on efficiency, selectivity, and sustainability. Traditional methods often rely on stoichiometric reagents and harsh reaction conditions, which can limit functional group tolerance and generate significant waste. nsf.gov Future research is expected to concentrate on the development of more sophisticated and environmentally benign catalytic systems.

One of the most promising future directions is the utilization of catalytic C-H bond activation . This strategy aims to directly convert a C-H bond at the benzylic position of toluene (B28343) or a related precursor into a C-Si bond, bypassing the need for pre-functionalized starting materials like benzyl halides. nsf.gov While still a developing area, the selective silylation of benzylic C-H bonds would represent a highly atom-economical and efficient route to this compound.

Photoredox catalysis is another burgeoning field with the potential to revolutionize the synthesis of organosilanes. By harnessing the energy of visible light, photoredox catalysts can facilitate the formation of carbon-silicon bonds under exceptionally mild conditions. Future research will likely focus on designing novel photocatalytic systems that can mediate the direct coupling of a benzyl source with a dimethylphenylsilyl precursor, offering a green and highly selective synthetic pathway.

Furthermore, the development of sustainable and efficient coupling methods will continue to be a major research theme. This includes the exploration of earth-abundant metal catalysts (e.g., copper, nickel) to replace precious metals like palladium in cross-coupling reactions. beilstein-journals.org Additionally, methods that minimize the use of hazardous reagents and solvents will be prioritized. A notable example is the sonication-assisted Barbier-type coupling of benzylic halides with chlorosilanes, which has been shown to be a high-yielding and functional group-tolerant method for synthesizing benzylic silanes. nsf.gov

| Synthetic Methodology | Potential Advantages | Research Focus |

| Catalytic C-H Silylation | High atom economy, avoids pre-functionalization | Development of selective and efficient catalysts |

| Photoredox Catalysis | Mild reaction conditions, high selectivity, green approach | Design of novel photocatalytic systems |

| Sustainable Coupling Methods | Use of earth-abundant metals, reduced waste | Optimization of reaction conditions and catalyst design |

| Barbier-type Coupling | High yields, good functional group tolerance | Broader substrate scope and scalability |

Exploration of New Reactivity Profiles and Transformations

The distinct structural features of this compound provide a fertile ground for exploring novel reactivity and developing new synthetic transformations. The interplay between the benzylic group, the phenyl group, and the silicon center can be exploited to achieve selective functionalization and construct complex molecular architectures.

A key area of future research will be the selective C-H functionalization of the aromatic rings. Both the benzyl and the phenyl groups offer multiple C-H bonds that can be targeted for modification. For instance, directed C-H activation strategies could enable the introduction of various functional groups at the ortho-, meta-, or para-positions of either aromatic ring with high regioselectivity. Recent studies have demonstrated the feasibility of sequential meta-C-H olefination on benzyl silane derivatives, opening up avenues for creating complex divinylbenzene structures.

The silicon moiety in this compound can also play a crucial role in directing or participating in cross-coupling reactions . The dimethylphenylsilyl group can be engineered to act as a leaving group or a directing group, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds at specific positions. This could lead to the development of novel cross-coupling protocols where this compound serves as a versatile building block.

The benzylic position of the molecule is particularly susceptible to radical reactions . Future investigations could explore the generation of a benzylic radical through hydrogen atom abstraction, which could then participate in a variety of transformations, such as addition to unsaturated systems or coupling with other radical species. This would provide a powerful tool for forging new chemical bonds under mild conditions.

Finally, while the silicon-carbon bonds in this compound are generally stable, their selective cleavage and subsequent functionalization represent an exciting frontier. The development of catalytic methods to activate the Si-C bond could lead to unprecedented transformations, allowing for the installation of new functional groups at the benzylic or phenyl positions.

| Reactivity Profile | Potential Transformations | Research Focus |

| C-H Functionalization | Selective arylation, olefination, amination, etc. | Development of directing groups and catalysts for regioselective functionalization |

| Cross-Coupling Reactions | Formation of new C-C and C-X bonds | Design of novel catalytic systems and exploration of the silyl (B83357) group's role |

| Radical Reactions | C-C and C-X bond formation via radical intermediates | Development of mild and selective radical initiation methods |

| Si-C Bond Activation | Introduction of new functional groups at the benzylic or phenyl positions | Discovery of catalysts for selective Si-C bond cleavage and functionalization |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl-dimethyl-phenyl-silane, and how can purity be optimized?

- Methodology : The compound is typically synthesized via Grignard reactions or hydrosilylation. For purity optimization, employ column chromatography with silica gel (eluent: hexane/ethyl acetate) and monitor progress using TLC. Confirm purity via -NMR (e.g., characteristic peaks for benzyl protons at δ 7.2–7.4 ppm and methyl groups at δ 0.5–1.0 ppm) and GC-MS to detect residual solvents or byproducts .

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : , , and -NMR to confirm bonding environments.

- X-ray crystallography : Employ SHELX-97 for structure refinement. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .

- Elemental analysis : Verify stoichiometry (C, H, Si) with <1% deviation from theoretical values.

Advanced Research Questions

Q. What mechanistic insights can be derived from the reactivity of this compound in cross-coupling reactions?

- Methodology : Design kinetic studies under varying conditions (temperature, catalyst loading) to probe reaction pathways. Use -NMR to track silicon center transformations. Compare experimental data with DFT calculations (e.g., Gaussian 16) to validate intermediates. For contradictory results (e.g., unexpected byproducts), apply iterative hypothesis testing and control experiments to isolate variables .

Q. How can computational modeling predict the stability of this compound under thermal stress?

- Methodology : Perform molecular dynamics simulations (e.g., using GROMACS) to model thermal degradation. Validate predictions with thermogravimetric analysis (TGA) and DSC. If discrepancies arise (e.g., experimental degradation temperature exceeds simulations), re-examine force field parameters or solvent effects in the model .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

- Methodology :

- Data triangulation : Cross-reference NMR chemical shifts with X-ray bond lengths (e.g., Si–C distances ~1.87 Å).

- Error analysis : Quantify instrument precision (e.g., XRD resolution <0.8 Å) and sample homogeneity.

- Peer validation : Compare results with structurally analogous silanes (e.g., diphenyldimethoxysilane, CAS 6843-66-9) to identify systematic errors .

Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility?

- Guidelines :

- Detail reaction conditions (solvent, catalyst, temperature) and purification steps.

- Include raw data (e.g., NMR spectra, XRD .cif files) in supplementary materials.

- Follow IUPAC nomenclature and SI units consistently to avoid ambiguity .

Q. What statistical approaches are appropriate for analyzing catalytic efficiency data involving this compound?

- Methodology :

- Use ANOVA to compare catalytic yields across trials.

- Apply linear regression to correlate reaction parameters (e.g., temperature vs. turnover frequency).

- Report confidence intervals (95%) and outliers using Grubbs’ test. Tabulate processed data in the main text; raw datasets belong in appendices .

Data Presentation and Literature Integration

Q. How can researchers synthesize existing literature on silane derivatives to contextualize their findings?

- Strategy :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.